molecular formula C12H17IN2O B3135486 1-[2-(4-Iodophenoxy)ethyl]piperazine CAS No. 401502-52-1

1-[2-(4-Iodophenoxy)ethyl]piperazine

Cat. No. B3135486
M. Wt: 332.18 g/mol
InChI Key: WJJQCUSDKDWEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine is a common moiety found in many drugs and bioactive molecules . Its widespread presence is due to its various roles depending on its position in the molecule and the therapeutic class. The chemical reactivity of piperazine-based synthons also facilitates its insertion into the molecule .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the aza-Michael addition between diamine and an in situ generated sulfonium salt .


Molecular Structure Analysis

The structure of piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .

Scientific Research Applications

Therapeutic Uses and Molecular Design

Piperazine derivatives are significant in drug design due to their wide range of therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and cardio-protective agents, among others. The modification of the substitution pattern on the piperazine nucleus is crucial, as it can significantly alter the medicinal potential of the resultant molecules. These derivatives, including compounds like 1-[2-(4-Iodophenoxy)ethyl]piperazine, serve as a flexible building block for drug discovery, aiding in the design of drug-like elements for various diseases. The broad potential of the piperazine entity is reflected in its inclusion in several patents for therapeutic applications, highlighting its significance in the rational design of drugs (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity

Piperazine and its analogues have been reported to exhibit potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in addressing the challenges posed by tuberculosis (TB), especially with drug-resistant forms. The review of anti-mycobacterial compounds where piperazine serves as a vital building block underlines its importance in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Metabolism and Disposition in Clinical Applications

Arylpiperazine derivatives have been studied for their clinical applications, particularly in the treatment of depression, psychosis, or anxiety. These studies focus on the metabolism and disposition of such compounds, including 1-aryl-piperazines formed through N-dealkylation, which undergo extensive biotransformation and are involved in various serotonin receptor-related effects. This research provides insights into the pharmacological actions and potential therapeutic applications of arylpiperazine derivatives, including safety and efficacy considerations (Caccia, 2007).

Synthesis and Pharmacophoric Activities

The synthesis and evaluation of piperazine and morpholine derivatives have revealed a broad spectrum of pharmaceutical applications. Recent advancements in the synthesis of these derivatives have shown their potent pharmacophoric activities, underlining the role of piperazine derivatives in medicinal chemistry. This includes the development of new methods for synthesizing piperazine derivatives and exploring their therapeutic potential across a range of activities (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Future Directions

The future directions in the field of piperazine research are likely to involve the development of new synthetic methods and the discovery of new therapeutic applications. Piperazine is a versatile moiety with a wide range of potential uses in medicinal chemistry .

properties

IUPAC Name

1-[2-(4-iodophenoxy)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJQCUSDKDWEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Iodophenoxy)ethyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Iodophenoxy)ethyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Iodophenoxy)ethyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[2-(4-Iodophenoxy)ethyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[2-(4-Iodophenoxy)ethyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[2-(4-Iodophenoxy)ethyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[2-(4-Iodophenoxy)ethyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.